![molecular formula C10H11BrN2S B7454462 2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7454462.png)
2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfur-containing heterocyclic compound that can be synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site of tubulin, leading to the disruption of microtubule dynamics and ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, this compound has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of protein kinase C, an enzyme that plays a crucial role in various cellular processes. Furthermore, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole in lab experiments is its high potency and specificity. This compound can selectively target cancer cells and inhibit their growth, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its potential toxicity, which can limit its clinical application.
Direcciones Futuras
There are several future directions for research on 2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole. One potential area of research is the development of more efficient and selective synthesis methods for this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its activity. Finally, the potential use of this compound in combination with other anticancer agents should be explored to determine its synergistic effects.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its high potency and specificity make it a promising candidate for cancer therapy, while its anti-inflammatory activity suggests its potential use in the treatment of inflammatory diseases. Further research is needed to fully explore the potential of this compound and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole can be achieved using different methods, including the reaction of 3-bromobenzyl chloride with thioimidazole, followed by hydrogenation of the intermediate compound. Another method involves the reaction of 3-bromobenzylamine with thiourea, followed by cyclization of the intermediate compound using a base.
Aplicaciones Científicas De Investigación
The compound 2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has been studied for its potential applications in various scientific fields. One of the significant areas of research is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2S/c11-9-3-1-2-8(6-9)7-14-10-12-4-5-13-10/h1-3,6H,4-5,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAPTQPZBBNKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)
![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
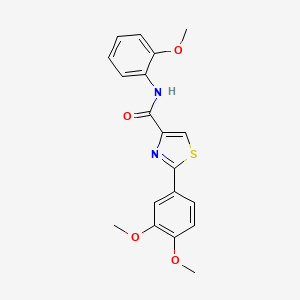
![3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7454420.png)
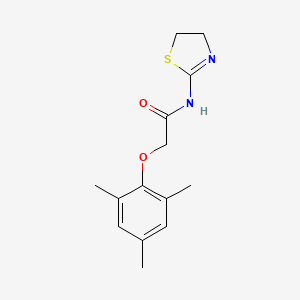
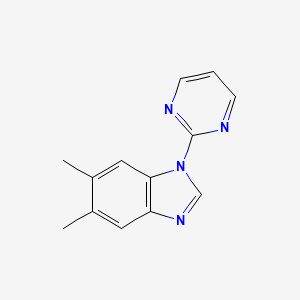
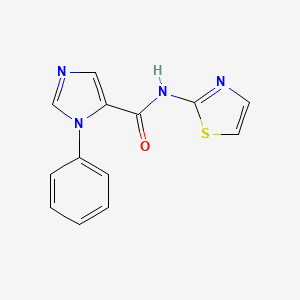

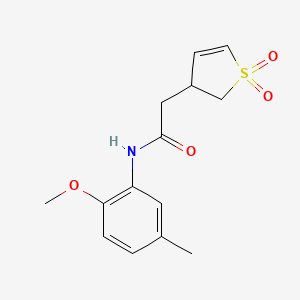

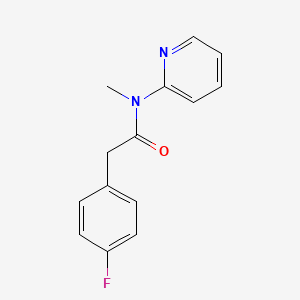
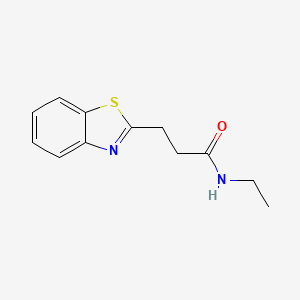
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B7454474.png)
